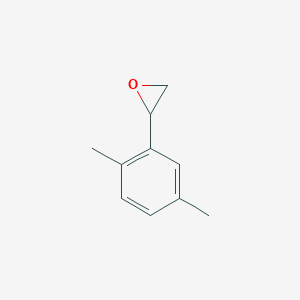

2-(2,5-Dimethylphenyl)oxirane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-Dimethylphenyl)oxirane typically involves the epoxidation of 2,5-dimethylstyrene. This can be achieved using peracids such as meta-chloroperoxybenzoic acid (mCPBA) under mild conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and selectivity .

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of more robust oxidizing agents and continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of catalysts such as titanium silicalite-1 (TS-1) in combination with hydrogen peroxide can also be employed to achieve high conversion rates and selectivity .

Análisis De Reacciones Químicas

Types of Reactions: 2-(2,5-Dimethylphenyl)oxirane undergoes various chemical reactions, including:

Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.

Reduction: Reduction of the oxirane ring can yield alcohols.

Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.

Common Reagents and Conditions:

Oxidation: Peracids like mCPBA, hydrogen peroxide in the presence of catalysts.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.

Major Products Formed:

Diols: Formed from the oxidation of the oxirane ring.

Alcohols: Resulting from the reduction of the oxirane ring.

Substituted Products: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

While comprehensive information regarding the applications of "2-(2,5-Dimethylphenyl)oxirane" is limited, the available data sheds light on its properties, related compounds, and potential uses.

Properties and Characteristics

- Related Compounds Several oxirane derivatives and related compounds have documented applications. For instance, "Oxirane, (phenoxymethyl)-" (also known as phenylglycidyl ether or PGE) is associated with cases of skin sensitization and contact dermatitis in humans . Additionally, studies indicate that it can be mutagenic .

- 2-[(3,5-Dimethylphenoxy)methyl]oxirane This compound, closely related to the target compound, has the molecular formula C11H14O2 .

- 2,5-Dimethylphenol Studies show that 2,5-dimethylphenol, a compound similar in structure, can be reduced in concentration through incubation in contaminated environments .

Potential Applications and Research Directions

- Buffer in Cell Cultures this compound may be used as a non-ionic organic buffering agent in cell cultures, particularly in the pH range of 6-8.5 .

- Synthesis of agricultural chemicals or medicine intermediate Oxirane derivatives can be used for the synthesis of agricultural chemicals or medicine intermediates .

- Historical Context Oxiranes have been starting points for the creation of many compounds such as, leather softeners, silver cleaners, and textile resins .

- Other Oxiranes Other oxiranes have shown potential in the modification of polymers.

- Epoxy Resins Some oxiranes are used in epoxy resins which are used in coatings, adhesives, and structural materials.

Safety and Toxicity

- Sensitization "Oxirane, (phenoxymethyl)-" has been documented to cause skin sensitization and allergic reactions in humans .

- Mutagenicity "Oxirane, (phenoxymethyl)-" has demonstrated mutagenic activity in bacterial and mammalian cells .

Methods of Preparation

- Oxirane Derivative Preparation A preparation method of an oxirane derivative involves reacting dimethyl sulphoxide with dimethyl sulphate . The resulting compound can be used for synthesizing agricultural chemicals or medicine intermediates, and the method is noted for being clean, efficient, and easy to handle .

- Specific Synthesis Example The preparation of 2-(2-fluorophenyl)-2-(4-fluorophenyl) oxyethane involves heating methyl-sulphoxide with methyl-sulfate, then reacting the mixture with 2,4'-difluoro benzophenone and solid potassium hydroxide . Different catalysts such as tetrabutylammonium chloride (TBAC) and solvents like methylene dichloride or tetrahydrofuran (THF) can be used to optimize the reaction .

Mecanismo De Acción

The mechanism of action of 2-(2,5-Dimethylphenyl)oxirane primarily involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane makes it highly reactive towards nucleophiles, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations, including the formation of diols, alcohols, and substituted products .

Molecular Targets and Pathways: The compound can interact with various molecular targets, including enzymes and nucleophiles, through its reactive oxirane ring. The pathways involved typically include nucleophilic attack on the oxirane ring, leading to the formation of new chemical bonds and products .

Comparación Con Compuestos Similares

- 2-(2,4-Dimethylphenyl)oxirane

- 2-(3,5-Dimethylphenyl)oxirane

- 2-(2,6-Dimethylphenyl)oxirane

Comparison: 2-(2,5-Dimethylphenyl)oxirane is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. Compared to its analogs, it may exhibit different reactivity patterns and selectivity due to steric and electronic effects .

Actividad Biológica

2-(2,5-Dimethylphenyl)oxirane, also known as a specific epoxide derivative, has garnered attention in scientific research for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its efficacy.

The synthesis of this compound typically involves the epoxidation of 2,5-dimethylstyrene using peracids such as meta-chloroperoxybenzoic acid (mCPBA). This reaction is generally performed in an inert solvent like dichloromethane at low temperatures to maximize yield and selectivity . The compound's structure can be represented by the following InChI:

- InChI: InChI=1S/C10H12O/c1-7-3-4-8(2)9(5-7)10-6-11-10/h3-5,10H,6H2,1-2H3

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and function .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer applications. Studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. The oxirane ring's high reactivity allows it to interact with cellular macromolecules, potentially leading to cell cycle arrest and programmed cell death .

The biological activity of this compound is largely attributed to the strain in its three-membered oxirane ring. This strain makes it highly reactive towards nucleophiles, facilitating various chemical transformations that can affect biological systems .

Molecular Targets

The compound interacts with several molecular targets within cells:

- Enzymes: It may inhibit enzymes involved in metabolic pathways.

- Nucleophiles: The oxirane ring can undergo nucleophilic attack, leading to the formation of adducts that disrupt normal cellular functions.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating strong antibacterial properties .

Case Study 2: Anticancer Activity

In vitro tests conducted on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 15 µM). Flow cytometry analysis indicated an increase in apoptotic cells following treatment .

Comparative Analysis

To further understand the unique properties of this compound, a comparison with similar compounds was conducted:

| Compound | Antimicrobial Activity | Anticancer Activity | Unique Features |

|---|---|---|---|

| 2-(2,4-Dimethylphenyl)oxirane | Moderate | Low | Different methyl group positioning |

| 2-(3,5-Dimethylphenyl)oxirane | High | Moderate | Enhanced reactivity due to sterics |

| This compound | High | High | Optimal balance of reactivity |

Propiedades

IUPAC Name |

2-(2,5-dimethylphenyl)oxirane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-7-3-4-8(2)9(5-7)10-6-11-10/h3-5,10H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAKKTRTYSFKBMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2CO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.